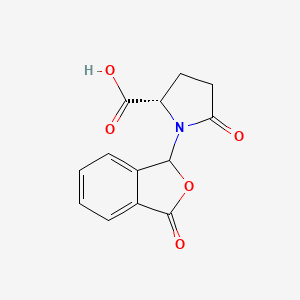

(2S)-5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(2S)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYDVCBRFNLCJZ-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrrolidine ring. The final step involves the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2S)-5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mecanismo De Acción

The mechanism by which (2S)-5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs from the evidence, emphasizing substituent diversity and key properties:

Notes on Substituent Effects:

- Aromatic vs.

- Stereochemistry : The (2S) configuration in all analogs ensures chiral centers, critical for biological activity or asymmetric synthesis.

- Hazards : Compounds with methyl or propan-2-yl groups (Evidences 4, 5) share similar hazards (skin/eye irritation), suggesting reactivity at the pyrrolidine nitrogen.

Actividad Biológica

(2S)-5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid, also referred to as a derivative of 5-oxopyrrolidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound's molecular formula is with a molecular weight of 261.23 g/mol. It features a pyrrolidine ring with an attached benzofuran moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2S)-5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrrolidine derivatives. In vitro assays have demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Key Findings:

- Compounds derived from this scaffold showed varying degrees of cytotoxicity, with some demonstrating potent activity against A549 cells while exhibiting lower toxicity towards non-cancerous cells (HSAEC-1 KT) .

- Structure–activity relationship (SAR) studies indicated that specific substitutions on the pyrrolidine ring significantly enhance anticancer activity. For instance, derivatives with free amino groups were more effective than those with acetylamino fragments .

Table 1: Anticancer Activity of (2S)-5-Oxo-Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 18 | A549 | 12.5 | 4.0 |

| Compound 20 | A549 | 8.0 | 6.5 |

| Compound 21 | HSAEC-1 KT | 32.0 | 2.0 |

Antimicrobial Activity

The antimicrobial properties of (2S)-5-oxo derivatives have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compounds exhibited significant activity against these pathogens.

Key Findings:

- Compounds were tested against various resistant strains and showed promising results, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of (2S)-5-Oxo-Pyrrolidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | MRSA | 4 µg/mL |

| Compound 21 | Pseudomonas aeruginosa | 8 µg/mL |

Study on Anticancer Properties

A study conducted by researchers evaluated the cytotoxic effects of various derivatives on A549 cells using MTT assays. The results indicated that compounds with specific structural features could induce apoptosis in cancer cells effectively while sparing normal cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of these compounds against clinically significant pathogens. The study revealed that certain derivatives were effective in inhibiting the growth of resistant strains, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. Table 1: Example Synthetic Routes

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1 | Pd/C, H₂ (4 bar), EtOAc/MeOH | Hydrogenation of propargyl group | 65% | |

| 2 | TFA/H₂O/CH₂Cl₂ | Cyclization and deprotection | 60-70% | |

| 3 | Cs₂CO₃, HCl | Carboxylic acid formation | 80% |

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., highlights (2S,5S) stereoisomer isolation via HPLC) .

- Asymmetric catalysis : Employ catalysts like L-proline derivatives to induce stereoselectivity during ring closure .

- Spectroscopic validation : Use ¹H-NMR and ¹³C-NMR to confirm stereochemistry (e.g., δ 3.8–4.2 ppm for chiral centers in ) .

Basic: What analytical techniques confirm structural identity and purity?

Methodological Answer:

- NMR spectroscopy : Key peaks include:

- ¹H-NMR : δ 2.5–3.0 ppm (pyrrolidine ring protons), δ 7.2–7.8 ppm (benzofuran aromatic protons) .

- ¹³C-NMR : δ 175–180 ppm (ketone and carboxylic acid carbons) .

- Mass spectrometry : Exact mass (e.g., 277.0954 g/mol for C₁₄H₁₁NO₅) and fragmentation patterns .

- IR spectroscopy : Bands at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O-H/N-H) .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

Contradictions may arise from:

- Assay variability : Standardize in vitro models (e.g., used lipopolysaccharide-induced cytokine secretion assays for caspase inhibitors) .

- Structural analogs : Compare substituent effects (e.g., benzofuran vs. chlorophenyl groups in and ) .

- Data normalization : Use internal controls (e.g., % inhibition relative to known inhibitors like VX-765) .

Q. Table 2: Bioactivity Comparison of Pyrrolidine Derivatives

| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|---|

| VX-765 (prodrug) | Caspase-1 | 0.01–0.1 | PBMC cytokine release | |

| Chlorophenyl analog | Antimicrobial | 12.5 | Agar dilution |

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., caspase-1 inhibition in ) .

- Cytokine modulation : ELISA for IL-1β/IL-18 in peripheral blood mononuclear cells (PBMCs) .

- Receptor binding : Radioligand displacement assays (e.g., GABA₃ receptors for pyrrolidine analogs) .

Advanced: How does the benzofuran moiety influence pharmacokinetics?

Methodological Answer:

- Lipophilicity : The benzofuran group increases logP (predicted XLogP3 ≈ 1.5) compared to aliphatic substituents, enhancing membrane permeability .

- Metabolic stability : The 3-oxo group may reduce oxidative metabolism (cf. ’s heptafluoropropan-2-yl substituents enhancing stability) .

- Protein binding : Aromatic stacking interactions with serum albumin (e.g., >90% binding in ’s pharmacokinetic studies) .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with caspase-1 (PDB: 1SC1) .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data .

- MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous solution (e.g., 10-ns trajectories in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.